4-((2,4-Dioxo-5-(p-tolylamino)thiazolidin-3-yl)methyl)benzoic acid

Medicinal Chemistry Drug Discovery PPARγ

4-((2,4-Dioxo-5-(p-tolylamino)thiazolidin-3-yl)methyl)benzoic acid (CAS 1008004-79-2) is a synthetic, heterocyclic small molecule belonging to the thiazolidinedione (TZD) superfamily. Its structure features a 2,4-dioxothiazolidine core substituted at C5 with a p-tolylamino group and N-alkylated at N3 with a 4-methylenebenzoic acid moiety (molecular formula C18H16N2O4S, MW 356.4 g/mol).

Molecular Formula C18H16N2O4S
Molecular Weight 356.4g/mol
CAS No. 1008004-79-2
Cat. No. B352488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2,4-Dioxo-5-(p-tolylamino)thiazolidin-3-yl)methyl)benzoic acid
CAS1008004-79-2
Molecular FormulaC18H16N2O4S
Molecular Weight356.4g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C18H16N2O4S/c1-11-2-8-14(9-3-11)19-15-16(21)20(18(24)25-15)10-12-4-6-13(7-5-12)17(22)23/h2-9,15,19H,10H2,1H3,(H,22,23)
InChIKeyYEUSDYQLFQOGIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((2,4-Dioxo-5-(p-tolylamino)thiazolidin-3-yl)methyl)benzoic acid (CAS 1008004-79-2): Chemical Identity, Target Class, and Procurement Relevance


4-((2,4-Dioxo-5-(p-tolylamino)thiazolidin-3-yl)methyl)benzoic acid (CAS 1008004-79-2) is a synthetic, heterocyclic small molecule belonging to the thiazolidinedione (TZD) superfamily. Its structure features a 2,4-dioxothiazolidine core substituted at C5 with a p-tolylamino group and N-alkylated at N3 with a 4-methylenebenzoic acid moiety (molecular formula C18H16N2O4S, MW 356.4 g/mol) . This compound represents a distinct 5-aminothiazolidinedione scaffold, differentiating it from the more extensively studied 5-arylidene-TZD chemotype found in clinical insulin sensitizers (e.g., rosiglitazone, pioglitazone) [1][2]. It has been investigated as a research tool for probing protein tyrosine phosphatase 1B (PTP1B), topoisomerase IV/DNA gyrase, and peroxisome proliferator-activated receptor (PPAR)-mediated pathways, making it of interest for medicinal chemistry, chemical biology, and preclinical target validation programs [3].

Why Generic Thiazolidinedione Substitution Fails: Structural Differentiation of the 5-(p-Tolylamino) Scaffold for Targeted Procurement


Generic interchangeability among thiazolidinedione derivatives is not scientifically valid because minor structural modifications at the C5 position fundamentally alter target engagement profiles. The 5-aminothiazolidinedione scaffold in CAS 1008004-79-2 introduces an amine linkage (NH–C5) rather than the methylene bridge (CH=C5) characteristic of the 5-arylidene-TZD series . This electronic and geometric difference alters the hydrogen-bonding capacity and conformational flexibility of the molecule, which can shift selectivity away from classical PPARγ full agonism—the mechanism underlying the adverse effect profiles of clinical glitazones—toward alternative targets such as PTP1B, topoisomerase IV, and PI3K isoforms [1][2]. Even within the 5-amino subseries, the position of the methyl substituent on the tolyl ring (para vs. meta) can modulate inhibitory potency and selectivity, as demonstrated in structurally related PTP1B inhibitor series [3]. Consequently, procurement of a generic TZD or a positional isomer in place of CAS 1008004-79-2 risks introducing an uncharacterized compound with divergent potency, target preference, and off-target profile, thereby compromising experimental reproducibility.

Quantitative Differentiation Evidence for 4-((2,4-Dioxo-5-(p-tolylamino)thiazolidin-3-yl)methyl)benzoic acid: Head-to-Head and Cross-Study Comparison Data


C5-Amino vs. C5-Arylidene Scaffold: Structural Basis for Divergent Target Engagement and PPARγ-Independent Activity

The target compound features a 5-aminothiazolidinedione core (C5–NH–Ar), in contrast to the 5-arylidene scaffold (C5=CH–Ar) present in clinical TZDs (rosiglitazone, pioglitazone) and the majority of literature TZD derivatives. This structural distinction abolishes the extended π-conjugation required for classical PPARγ LBD engagement and replaces the planar arylidene system with a flexible amine linkage capable of distinct hydrogen-bonding interactions [1]. The 5-arylidene-TZD series represented by Maccari et al. (2007) exhibited PTP1B IC50 values in the low micromolar range (e.g., compound 2j: IC50 = 3.5 μM against human recombinant PTP1B), whereas the 5-amino series to which the target compound belongs has been shown via molecular docking to adopt a distinct binding pose within the PTP1B catalytic site due to the altered torsional angle at C5 [2][3]. This scaffold difference is further corroborated by vendor-reported inhibition of topoisomerase IV and DNA gyrase—targets not engaged by 5-arylidene-TZDs .

Medicinal Chemistry Drug Discovery PPARγ

Positional Isomer Differentiation: para-Tolyl vs. meta-Tolyl Substituent Effects on Biological Activity

The para-methyl substitution on the aniline ring in CAS 1008004-79-2 confers distinct electronic and steric properties compared to the meta-methyl isomer (CAS 1008004-77-0). In related 5-arylidene-TZD PTP1B inhibitor series, the position of substituents on the aryl ring significantly modulates inhibitory potency: Maccari et al. (2007) reported that compound 2c (4-Cl-phenyl) exhibited a PTP1B IC50 of 9.2 μM, while its positional isomer with a 2-Cl-phenyl group was inactive (IC50 > 100 μM), demonstrating that ring substitution position can affect potency by more than 10-fold [1][2]. Although direct quantitative PTP1B data for both the para- and meta-tolylamino isomers of the target compound have not been published in peer-reviewed primary literature, the comparative vendor datasheets indicate that the para isomer is specifically annotated for topoisomerase IV and DNA gyrase inhibition, whereas the meta isomer is not associated with these bacterial targets .

Structure-Activity Relationship Isomer Selectivity Drug Design

Antibacterial Target Engagement: Topoisomerase IV and DNA Gyrase Inhibition vs. 5-Arylidene-TZD Series

The target compound is vendor-annotated as an inhibitor of bacterial topoisomerase IV and DNA gyrase, enzymes essential for bacterial DNA replication and validated targets of fluoroquinolone antibiotics . In contrast, the 5-arylidene-TZD series (e.g., 4-(((Z)-5-substituted-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid derivatives 4a–m) were evaluated for antimicrobial activity via MIC determination, with the most potent compounds (4c and 4g) showing MIC values of 2–4 μg/mL and 2–8 μg/mL against bacterial and fungal strains, respectively, without specific annotation of topoisomerase inhibition [1]. The 5-amino substitution in the target compound is hypothesized to confer the topoisomerase IV/DNA gyrase inhibitory mechanism, as molecular docking studies of TZD derivatives have identified the 5-aminoaryl pharmacophore as critical for binding to the ATP-binding pocket of bacterial gyrase [2].

Antibacterial Topoisomerase Inhibition Antimicrobial Resistance

PTP1B Inhibitory Potential: Class-Level Evidence from 5-Arylidene-TZD Benzoic Acid Congeners

Although direct PTP1B IC50 data for CAS 1008004-79-2 are absent from primary peer-reviewed literature, the structurally analogous 5-arylidene-2,4-dioxothiazolidin-3-yl)methylbenzoic acid series (compounds 2a–j from Maccari et al., 2007) demonstrated PTP1B IC50 values in the range of 3.5 to >100 μM, with compound 2j (4-benzyloxybenzylidene) exhibiting the highest potency (IC50 = 3.5 μM) and moderate selectivity (approximately 4- to 10-fold) for PTP1B over LMW-PTP and other related phosphatases [1][2]. More potent PTP1B inhibitors within the broader TZD class have been reported: compound 46 (N-methyl benzoic acid with 5-(3-methoxy-4-phenethoxy)benzylidene) achieved an IC50 of 1.1 μM, while a biphenyl-TZD conjugate series showed IC50 values of 5.9–48.2 μM compared to the reference inhibitor Suramin (IC50 = 11.1 μM) [3][4]. The 5-amino scaffold of the target compound is structurally distinct and has been predicted via in silico modeling to engage the PTP1B catalytic site through an alternative binding mode that may circumvent the selectivity challenges observed with 5-arylidene inhibitors [2].

PTP1B Inhibition Insulin Signaling Diabetes Research

PI3K Pathway Modulation Potential: Differentiation from Pan-PI3K Inhibitor TZDs

Certain TZD derivatives have been characterized as PI3K inhibitors: AS-605240 inhibits PI3Kγ with an IC50 of 0.008 μM and shows selectivity over PI3Kα (IC50 = 0.06 μM), PI3Kβ (IC50 = 0.27 μM), and PI3Kδ (IC50 = 0.3 μM) [1][2]. AS-604850, another TZD-based PI3Kγ inhibitor, demonstrated anti-inflammatory activity in animal models of chronic inflammation [1]. The target compound (CAS 1008004-79-2) has not been directly profiled against PI3K isoforms; however, its 5-aminothiazolidinedione scaffold is structurally distinct from the 5-arylidene-TZD PI3K inhibitors, suggesting potentially divergent isoform selectivity [3]. Vendor annotation indicates that the compound may interact with PPARs and modulate metabolic and inflammatory pathways—a profile that overlaps with, but is mechanistically distinct from, direct PI3K catalytic inhibition .

PI3K Inhibition Anticancer Cell Signaling

Cytotoxic Activity: Class-Level Evidence from Related Thiazolidine-2,4-dione Benzoic Acid Derivatives

The 5-arylidene-TZD benzoic acid series (compounds 4a–m, Springer 2012) was evaluated for cytotoxicity via MTT assay across HeLa (cervical), HT29 (colon), A549 (lung), and MCF-7 (breast) cancer cell lines. Compound 4g was identified as the most potent, with IC50 values of 30–36 μM across all four cell lines . In contrast, the meta-tolylamino isomer of the target compound (CAS 1008004-77-0) has been associated in vendor literature with an in vitro leukemia cell line inhibition value of 84.19% for related thiazolidinone derivatives, though the specific IC50 and cell line identity for the meta isomer itself were not provided . No peer-reviewed cytotoxicity data exist for the para-tolylamino target compound (CAS 1008004-79-2) [1].

Anticancer Cytotoxicity MTT Assay

Procurement-Relevant Application Scenarios for 4-((2,4-Dioxo-5-(p-tolylamino)thiazolidin-3-yl)methyl)benzoic acid Based on Evidenced Differentiation


PTP1B Inhibitor Scaffold-Hopping and SAR Exploration Programs

The 5-aminothiazolidinedione core of CAS 1008004-79-2 offers a chemically distinct scaffold for PTP1B inhibitor discovery efforts. Unlike the extensively characterized 5-arylidene-TZD series (PTP1B IC50 = 3.5–>100 μM, Maccari et al., 2007 [1]), the 5-amino linkage introduces a flexible hydrogen-bond donor/acceptor motif that may enable alternative binding modes within the PTP1B catalytic cleft [2]. This compound is suitable as a starting point for fragment-based or structure-guided optimization campaigns aimed at improving selectivity over LMW-PTP and other PTP family members [1].

Antibacterial Mechanism-of-Action Studies Targeting Topoisomerase IV and DNA Gyrase

Vendor annotation indicating topoisomerase IV and DNA gyrase inhibition distinguishes this compound from 5-arylidene-TZDs, which lack this specific mechanism . This compound may serve as a chemical probe for investigating bacterial topoisomerase inhibition as a strategy to overcome fluoroquinolone resistance. Molecular docking studies of related TZD derivatives against S. aureus and E. coli topoisomerase IV and gyrase enzymes provide a computational framework for hit validation [3].

PPARγ-Independent Metabolic Pathway Dissection Studies

The 5-amino substitution in CAS 1008004-79-2 disrupts the extended conjugation required for classical PPARγ LBD binding, while retaining potential interaction with PPAR-mediated pathways via alternative mechanisms [4]. This makes the compound a valuable tool for dissecting PPARγ-dependent vs. PPARγ-independent effects in metabolic and inflammatory models, particularly when used alongside PPARγ antagonists (e.g., GW9662) or in PPARγ-knockout systems [4].

Comparative Isomer Profiling for Position-Dependent Biological Activity Mapping

The availability of both para-tolylamino (CAS 1008004-79-2) and meta-tolylamino (CAS 1008004-77-0) positional isomers enables systematic structure-activity relationship studies to map the effect of methyl group position on target engagement, potency, and selectivity . Such comparative profiling is essential for establishing robust SAR around the 5-aminoaryl TZD chemotype and can inform the design of optimized analogs with enhanced target specificity [1].

Quote Request

Request a Quote for 4-((2,4-Dioxo-5-(p-tolylamino)thiazolidin-3-yl)methyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.